molecular formula C15H21ClN2O4S B11251372 N-(butan-2-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(butan-2-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11251372
M. Wt: 360.9 g/mol
InChI Key: MCDPGRCGVHSCPX-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of functional groups such as the chloro, methylsulfonyl, and carboxamide groups adds to its chemical reactivity and potential utility in different reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: The initial step often involves the cyclization of a precursor molecule containing both benzene and oxazepine moieties. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Functional Groups: The chloro and methylsulfonyl groups can be introduced via electrophilic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while the methylsulfonyl group can be added using methylsulfonyl chloride in the presence of a base.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an ester or acid chloride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the carboxamide group, reducing it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or hydrocarbons.

    Substitution: Various substituted benzoxazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(butan-2-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the benzoxazepine core suggests it could interact with various biological targets, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound suggest it might exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chloro and methylsulfonyl groups could play a role in binding to the target, while the benzoxazepine core could influence the overall conformation and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-N-methylsulfamoyl chloride: This compound shares the butan-2-yl and methylsulfonyl groups but lacks the benzoxazepine core.

    7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine: This compound is similar but does not have the carboxamide group.

Uniqueness

N-(butan-2-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to the combination of its functional groups and the benzoxazepine core

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

N-butan-2-yl-7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C15H21ClN2O4S/c1-4-10(2)17-15(19)14-7-8-18(23(3,20)21)12-9-11(16)5-6-13(12)22-14/h5-6,9-10,14H,4,7-8H2,1-3H3,(H,17,19)

InChI Key

MCDPGRCGVHSCPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1CCN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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